

# Application Note: Surface Modification of Gold Nanoparticles with 1-Hexanamine Hydrochloride

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## Compound of Interest

Compound Name: 1-Hexanamine, hydrochloride

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## Introduction

Gold nanoparticles (AuNPs) are versatile platforms in various biomedical and biotechnological applications due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface functionalization.[1][2] The surface chemistry of AuNPs dictates their interaction with biological systems, making surface modification a critical step in the development of AuNP-based diagnostics, drug delivery vehicles, and therapeutic agents.[3][4]

This application note details a protocol for the surface modification of citrate-stabilized gold nanoparticles with 1-hexanamine hydrochloride. This process involves a ligand exchange reaction, where the weakly bound citrate ions on the AuNP surface are replaced by 1-hexanamine. The primary amine group of 1-hexanamine has a strong affinity for the gold surface, leading to the formation of a stable, positively charged nanoparticle formulation.[5][6] This positive surface charge is advantageous for various applications, including electrostatic immobilization of negatively charged molecules such as nucleic acids and certain drugs, and for facilitating interactions with negatively charged cell membranes.[6]

## Materials and Reagents

- Gold(III) chloride trihydrate ( $\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$ )

- Trisodium citrate dihydrate ( $\text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \cdot 2\text{H}_2\text{O}$ )
- **1-Hexanamine, hydrochloride** ( $\text{CH}_3(\text{CH}_2)_5\text{NH}_2 \cdot \text{HCl}$ )
- Ultrapure water (18.2 MΩ·cm)
- Glassware (cleaned with aqua regia and thoroughly rinsed with ultrapure water)

## Experimental Protocols

### Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 15 nm citrate-stabilized gold nanoparticles.

- Preparation of Solutions:
  - Prepare a 1 mM solution of  $\text{HAuCl}_4$  in ultrapure water.
  - Prepare a 38.8 mM solution of trisodium citrate in ultrapure water.
- Synthesis:
  - In a clean 250 mL round-bottom flask equipped with a condenser, bring 100 mL of the 1 mM  $\text{HAuCl}_4$  solution to a rolling boil with vigorous stirring.
  - Rapidly inject 10 mL of the 38.8 mM trisodium citrate solution into the boiling  $\text{HAuCl}_4$  solution.
  - The color of the solution will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.
  - Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.
  - Allow the solution to cool to room temperature.

- Characterization of Citrate-Stabilized AuNPs:
  - Characterize the synthesized AuNPs using UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM) to determine their concentration, hydrodynamic diameter, polydispersity index (PDI), zeta potential, and core size. Expected results are summarized in Table 1.

## Protocol 2: Surface Modification with 1-Hexanamine Hydrochloride

This protocol details the ligand exchange reaction to functionalize the citrate-stabilized AuNPs with 1-hexanamine hydrochloride.

- Preparation of 1-Hexanamine Hydrochloride Solution:
  - Prepare a 10 mM aqueous solution of 1-hexanamine hydrochloride in ultrapure water.
- Ligand Exchange Reaction:
  - To 10 mL of the citrate-stabilized AuNP solution, add the 10 mM 1-hexanamine hydrochloride solution dropwise while stirring. The optimal volume of the 1-hexanamine hydrochloride solution may need to be determined empirically, but a starting point is a 1:1 volume ratio.
  - Allow the mixture to stir at room temperature for at least 12 hours to ensure complete ligand exchange.
- Purification of Functionalized AuNPs:
  - Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size (e.g., for ~15 nm AuNPs, 12,000 rpm for 20 minutes).
  - Carefully remove the supernatant, which contains excess 1-hexanamine hydrochloride and displaced citrate ions.
  - Resuspend the nanoparticle pellet in ultrapure water.

- Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of unreacted reagents.
- Characterization of 1-Hexanamine Hydrochloride Modified AuNPs:
  - Characterize the purified 1-hexanamine hydrochloride modified AuNPs using UV-Vis spectroscopy, DLS, and TEM. A noticeable change in the zeta potential to a positive value is expected. Expected results are summarized in Table 2.

## Data Presentation

The following tables summarize the expected quantitative data from the characterization of the gold nanoparticles before and after surface modification. Note: The data for **1-Hexanamine, hydrochloride** modified AuNPs are illustrative and based on expected outcomes for similar short-chain amine functionalizations, as specific literature data is limited.

Table 1: Characterization of Citrate-Stabilized Gold Nanoparticles

Parameter	Method	Expected Value
Peak Absorbance ( $\lambda_{\text{max}}$ )	UV-Vis Spectroscopy	~520 nm[7]
Hydrodynamic Diameter (Z-average)	DLS	15-25 nm[8]
Polydispersity Index (PDI)	DLS	< 0.3[8]
Zeta Potential	DLS	-30 to -50 mV[5]
Core Diameter	TEM	~15 nm

Table 2: Characterization of **1-Hexanamine, Hydrochloride** Modified Gold Nanoparticles

Parameter	Method	Expected Value
Peak Absorbance ( $\lambda_{\text{max}}$ )	UV-Vis Spectroscopy	Slight red-shift to ~525 nm[3]
Hydrodynamic Diameter (Z-average)	DLS	20-35 nm[9]
Polydispersity Index (PDI)	DLS	< 0.4
Zeta Potential	DLS	+30 to +50 mV[10]
Core Diameter	TEM	~15 nm

## Mandatory Visualization

Caption: Experimental workflow for the synthesis and surface modification of gold nanoparticles.

## Applications in Research and Drug Development

The positive surface charge of 1-hexanamine hydrochloride modified AuNPs makes them suitable for a range of applications:

- **Gene Delivery:** The positively charged surface can electrostatically bind with negatively charged genetic material like siRNA and plasmids for transfection studies.[6]
- **Drug Delivery:** These nanoparticles can be used to carry and deliver negatively charged drug molecules.
- **Biosensing:** The amine-functionalized surface can be further modified with biomolecules for the development of targeted biosensors.
- **Antimicrobial Agents:** Cationic nanoparticles have shown promise as antimicrobial agents due to their ability to interact with and disrupt negatively charged bacterial membranes.

## Conclusion

This application note provides a comprehensive protocol for the synthesis of citrate-stabilized gold nanoparticles and their subsequent surface modification with 1-hexanamine hydrochloride.

The detailed experimental procedures and expected characterization data will be a valuable resource for researchers, scientists, and drug development professionals working with functionalized nanomaterials. The resulting positively charged AuNPs have significant potential in a variety of biomedical applications.

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